molecular formula C10H14ClNO B7891872 N-(2-Chloro-4-methoxybenzyl)ethanamine

N-(2-Chloro-4-methoxybenzyl)ethanamine

Cat. No.: B7891872
M. Wt: 199.68 g/mol
InChI Key: CYWBRUDNVMDKHT-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methoxybenzyl)ethanamine is a secondary amine characterized by a benzyl group substituted with chlorine at the 2-position and a methoxy group at the 4-position, linked to an ethanamine backbone. These analogs are frequently studied in medicinal chemistry and forensic toxicology due to their psychoactive properties and receptor interactions .

Properties

IUPAC Name

N-[(2-chloro-4-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-12-7-8-4-5-9(13-2)6-10(8)11/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWBRUDNVMDKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methoxybenzyl)ethanamine typically involves the reaction of 2-chloro-4-methoxybenzyl chloride with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methoxybenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Chloro-4-methoxybenzyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, affecting mood, perception, and behavior.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Variations in Pharmacological Activity

The biological activity of substituted benzyl-ethanamine derivatives is highly dependent on the position and nature of substituents on the aromatic ring. Key analogs include:

25C-NBOMe
  • Structure : 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine.
  • Key Differences : Contains additional 2,5-dimethoxy substitutions on the phenyl ring and a methoxy group on the benzyl moiety.
  • Activity: Acts as a potent serotonin 5-HT2A receptor agonist, with reported hallucinogenic effects at sub-milligram doses. The chloro substituent at the 4-position enhances receptor binding affinity compared to non-halogenated analogs .
25B-NBOMe
  • Structure : 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine.
  • Key Differences : Bromine replaces chlorine at the 4-position.
  • Activity : Exhibits similar receptor affinity to 25C-NBOMe but with slightly reduced potency due to bromine’s larger atomic radius, which may sterically hinder receptor interactions .
25H-NBOMe
  • Structure : 2-(2,5-Dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine.
  • Key Differences : Lacks a halogen substituent at the 4-position.
  • Activity : Demonstrates lower 5-HT2A affinity compared to halogenated derivatives, emphasizing the role of electronegative substituents in enhancing binding .

Non-NBOMe Analogs

N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine
  • Structure : Features an ethyl group at the 4-position of the benzyl ring and a methoxy group on the phenethyl moiety.
  • Activity: Primarily studied for its synthetic accessibility via ruthenium-catalyzed reactions (e.g., 59% yield for analog 3d in ). Unlike NBOMe compounds, this derivative lacks hallucinogenic properties, likely due to the absence of a methoxybenzyl group .
N-(2-Nitrobenzyl)-2-(4-chlorophenyl)ethanamine
  • Structure : Substituted with a nitro group on the benzyl ring and a chloro group on the phenethyl ring.
  • This compound is often used as a synthetic intermediate rather than a bioactive agent .

Data Tables: Comparative Analysis

Table 1. Structural and Pharmacological Comparison

Compound Substituents (Benzyl/Phenethyl) Molecular Formula Molecular Weight Receptor Affinity (5-HT2A) Psychoactive Potency
N-(2-Chloro-4-methoxybenzyl)ethanamine 2-Cl, 4-OCH₃ (benzyl) C₁₀H₁₂ClNO 199.66 Predicted moderate Not reported
25C-NBOMe 4-Cl, 2,5-OCH₃ (phenethyl); 2-OCH₃ (benzyl) C₁₈H₂₁ClNO₃ 340.82 High (EC₅₀ = 0.3 nM) ~100–500 μg
25B-NBOMe 4-Br, 2,5-OCH₃ (phenethyl); 2-OCH₃ (benzyl) C₁₈H₂₁BrNO₃ 385.27 Moderate (EC₅₀ = 1.2 nM) ~200–800 μg
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine 4-C₂H₅ (benzyl); 4-OCH₃ (phenethyl) C₁₈H₂₁NO 269.36 Low Non-psychoactive

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